molecular formula C20H18FN3O3S B2484693 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-97-8

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Cat. No.: B2484693
CAS No.: 897472-97-8
M. Wt: 399.44
InChI Key: WYRJJVIBGNZVCX-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring, a piperazine ring, and a benzothiazole ring

Mechanism of Action

Target of Action

It has been suggested that compounds containing 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties may have potential as immunomodulators

Mode of Action

Given its potential role as an immunomodulator , it may interact with immune cells or signaling molecules to modulate immune responses. The specific interactions and resulting changes would depend on the exact targets of the compound, which are currently unknown.

Biochemical Pathways

As a potential immunomodulator , it could potentially affect various immune-related pathways, such as cytokine signaling or cell proliferation pathways. The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

As a potential immunomodulator , it could potentially influence immune responses, which could have various effects at the molecular and cellular level. These effects could include changes in gene expression, cell proliferation, or cell signaling, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, followed by the introduction of the piperazine and benzothiazole moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole include:

  • 1,4-Benzodioxane derivatives
  • Piperazine derivatives
  • Benzothiazole derivatives

Uniqueness

What sets this compound apart is its unique combination of these three distinct moieties, which can confer unique chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJJVIBGNZVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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